molecular formula C27H40O4 B1673979 Hydroxyprogesterone caproate CAS No. 630-56-8

Hydroxyprogesterone caproate

Cat. No. B1673979
CAS RN: 630-56-8
M. Wt: 428.6 g/mol
InChI Key: DOMWKUIIPQCAJU-LJHIYBGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxyprogesterone caproate is a synthetic progestin medication used to reduce the risk of preterm birth in women pregnant with one baby who have a history of spontaneous preterm birth . It is an ester derivative of 17α-hydroxyprogesterone formed from caproic acid (hexanoic acid) .


Synthesis Analysis

The synthesis of this compound involves the reaction of 17α-hydroxyprogesterone with caproic acid in the presence of a catalyst . The stability of the compound in powder form and in a pharmaceutical formulation under different experimental conditions was evaluated .


Molecular Structure Analysis

The molecular formula of this compound is C27H40O4, and it has a molecular weight of 428.6 g/mol .


Physical And Chemical Properties Analysis

This compound exists as a white or creamy white crystalline powder . It is fairly stable in the presence of strong acid, high temperatures, and light .

Scientific Research Applications

Prevention of Preterm Birth in Twins and Triplets

  • Twins : A significant study found that 17P did not reduce the rate of preterm birth in women with twin gestations. The trial involved healthy women assigned to weekly intramuscular injections of 17P or a placebo, starting from 16 to 20 weeks of gestation until 35 weeks. The primary outcome, delivery or fetal death before 35 weeks, showed no significant difference between the 17P and placebo groups (Rouse et al., 2007).
  • Triplets : Similarly, a randomized controlled trial assessing the efficacy of 17P in reducing preterm birth rates in women carrying triplets found no significant difference in the primary outcome of delivery or fetal loss before 35 weeks between the 17P and placebo groups (Caritis et al., 2009).

Impact on Cervical Length

  • A study aimed at evaluating whether 17P affects changes in cervical length during preterm cervical ripening included women with singleton pregnancies who received 17P intramuscularly. The results indicated that treatment with 17P was associated with a reduction in the risk of cervical shortening and preterm delivery, suggesting its potential benefit in preventing cervical changes that lead to preterm birth (Facchinetti et al., 2007).

Efficacy in Preventing Premature Labor

  • Research has consistently explored 17P's role in preventing premature labor. One double-blind study assessing its efficacy in high-risk patients found that those receiving the progestational agent had significantly reduced rates of premature delivery compared to those receiving a placebo, suggesting a possible obstetric use for 17P (Johnson et al., 1975).

Safety and Long-term Effects

  • Concerning safety, a follow-up study evaluated children exposed in utero to 17P, comparing them with a placebo group. The study found no significant differences in health status or physical examination outcomes, including genital anomalies, between the two groups, suggesting that 17P is safe for fetal exposure during the second and third trimesters (Northen et al., 2007).

Mechanism of Action

Target of Action

Hydroxyprogesterone caproate is a synthetic progestin that primarily targets progesterone receptors in various tissues, including the uterus, ovaries, breasts, and central nervous system . These receptors exist in two isoforms, PR-A and PR-B .

Mode of Action

The compound acts by binding to these progesterone receptors, leading to the regulation of gene transcription . This interaction results in a variety of changes, including the transformation of proliferative endothelium into secretory endothelium, induction of mammary gland duct development, and inhibition of the production and/or release of gonadotropic hormone .

Biochemical Pathways

The main enzymes involved in the metabolism of this compound are cytochrome P450 (CYP) 3A4 and to a lesser extent CYP3A5 . The metabolites of this compound are predominantly formed through reduction, hydroxylation, and conjugation processes, including glucuronidation, sulfation, and acetylation .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic characteristics. It has a prolonged half-life compared to natural progesterone due to the caproate modification . Following intramuscular injection, peak serum levels of this compound appear after 3-7 days . Both conjugated metabolites and free steroids are excreted in the urine and feces, with the conjugated metabolites being prominent .

Result of Action

The primary result of this compound’s action is the prevention of spontaneous preterm births in singleton pregnancies in women who have previously had a spontaneous preterm birth . It achieves this by suppressing testicular androgen production via suppression of luteinizing hormone secretion .

Action Environment

Prolonged or repeated exposure should be avoided

Safety and Hazards

Hydroxyprogesterone caproate is classified as toxic and has been associated with risks of thromboembolic disorders. It is also a moderate to severe irritant to the skin and eyes .

Future Directions

The FDA withdrew approval of Makena and its generics (17-alpha hydroxyprogesterone caproate [17-OHPC]) in April 2023 . The decision was not based on safety concerns but on the lack of sufficient data indicating that this was an effective treatment in the broad population it was originally approved for . Future research is needed to determine whether this intervention would be useful in a subset of people .

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3/t21-,22+,23+,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMWKUIIPQCAJU-LJHIYBGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043915
Record name 17-((1-Oxohexyl)oxy)pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which progesterone prevents preterm birth is not well understood, but many pathways are likely involved. (1) Progesterone plays a vital role in regulation of the female reproductive system and is important for successful implantation of the embryo and maintenance of pregnancy. It acts by binding to progesterone receptors in the uterus, ovaries, breasts and in the central nervous system. These receptors exist in 2 isoforms, PR-A and PR-B. Progesterone binding to these receptors ultimately leads to regulation of gene transcription. (2) This results in an anti-inflammatory effect which blunts the proinflammatory state that occurs with initiation of labor, and maintains uterine queiscence by stabilizing progesterone acting on the myometrium. (2)
Record name Hydroxyprogesterone caproate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06789
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

630-56-8
Record name Hydroxyprogesterone caproate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyprogesterone caproate [USP:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyprogesterone caproate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06789
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HYDROXYPROGESTERONE CAPROATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17592
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17-((1-Oxohexyl)oxy)pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyprogesterone caproate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYPROGESTERONE CAPROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276F2O42F5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

119-121
Record name Hydroxyprogesterone caproate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06789
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxyprogesterone caproate
Reactant of Route 2
Reactant of Route 2
Hydroxyprogesterone caproate
Reactant of Route 3
Reactant of Route 3
Hydroxyprogesterone caproate
Reactant of Route 4
Reactant of Route 4
Hydroxyprogesterone caproate
Reactant of Route 5
Reactant of Route 5
Hydroxyprogesterone caproate
Reactant of Route 6
Reactant of Route 6
Hydroxyprogesterone caproate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.